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Compound of Interest

Compound Name: TE.R.M.

Cat. No.: B1179515

T.E.R.M. Technical Support Center

Welcome to the Technical Support Center for T.E.R.M. (Targeted Editing and Regulation
Module) technologies. This guide is designed to help researchers, scientists, and drug
development professionals troubleshoot and minimize off-target effects during their
experiments. For the purposes of this guide, we will focus on a T.E.R.M. system based on the
well-established CRISPR-Cas9 platform.

Frequently Asked Questions (FAQs)

Q1: What are T.E.R.M. off-target effects?

Al: T.E.R.M. off-target effects are unintended modifications at genomic loci that are similar, but
not identical, to the intended on-target site. These effects arise when the T.E.R.M. effector
nuclease, guided by a guide RNA (gRNA), binds to and cleaves DNA sequences that have a

high degree of homology to the target sequence. This can lead to unwanted mutations,
genomic instability, and potential toxicity in experimental systems.

Q2: What are the primary causes of T.E.R.M. off-target effects?
A2: The primary causes include:

» gRNA Sequence Homology: The gRNA may guide the nuclease to other genomic sites that
have similar sequences.
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gRNA and Nuclease Concentration: High concentrations of the gRNA and nuclease can
increase the likelihood of binding to and cleaving at suboptimal sites.

Protospacer Adjacent Motif (PAM) Sequence: The canonical SpCas9 nuclease recognizes
an NGG PAM sequence. Off-target sites often have a canonical PAM, but non-canonical
PAMs (e.g., NAG, NGA) can also be recognized, albeit with lower efficiency.

Cell Type and State: The chromatin accessibility and DNA repair pathway activity of a given
cell type can influence the frequency of off-target events.

Q3: How can | detect T.E.R.M. off-target effects?

A3: Several methods are available to detect off-target effects, each with varying levels of

sensitivity and throughput. These can be broadly categorized into:

Unbiased (genome-wide) methods: These methods, such as GUIDE-seq, CIRCLE-seq, and
SITE-seq, do not require prior knowledge of potential off-target sites.

Biased (computational prediction followed by validation): In this approach, software tools are
used to predict potential off-target sites based on sequence homology. These predicted sites
are then validated using targeted sequencing methods like Sanger sequencing or next-
generation sequencing (NGS).

Troubleshooting Guide: High Off-Target Events

If you are observing a high frequency of off-target events in your T.E.R.M. experiments,

consider the following troubleshooting steps.

Issue 1: Suboptimal Guide RNA Design

Solution:

Improve the specificity of your gRNA.

o Computational Design: Utilize updated gRNA design tools that incorporate specificity scores

and off-target prediction algorithms.
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e Truncated gRNAs: Using gRNAs that are shorter than the standard 20 nucleotides (e.g., 17-
18 nucleotides) can sometimes increase specificity.

» Chemical Modifications: Introducing chemical modifications to the gRNA backbone can
enhance on-target binding affinity while reducing off-target recognition.

Issue 2: High Concentration of T.E.R.M. Components

Solution:
Optimize the delivery and concentration of the T.E.R.M. nuclease and gRNA.

« Titration: Perform a dose-response curve to determine the lowest effective concentration of
the nuclease and gRNA that maintains high on-target editing efficiency while minimizing off-
target effects.

e Ribonucleoprotein (RNP) Delivery: Delivering the T.E.R.M. nuclease as a pre-complexed
RNP with the gRNA can limit the active time of the nuclease in the cell, thereby reducing the
chance for off-target cleavage.

Issue 3: Choice of T.E.R.M. Nuclease

Solution:

Consider using a high-fidelity T.E.R.M. nuclease variant. Several engineered versions of Cas9
have been developed with increased specificity.

o High-Fidelity Nucleases: Enzymes like SpCas9-HF1, eSpCas9(1.1), and HypaCas9 have
been engineered to have reduced off-target activity.

o Alternative Nucleases: Depending on the target sequence and PAM availability, consider
using a different Cas nuclease, such as Casl2a (Cpfl), which has a different PAM
requirement and may offer a better specificity profile for your target of interest.

Quantitative Data on Off-Target Minimization
Strategies
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The following table summarizes the reported reduction in off-target events for various
minimization strategies compared to wild-type SpCas9.

On-Target Off-Target
Strategy Method o ) Reference
Efficiency Reduction
Nuclease Comparable to Kleinstiver et al.,
] ] SpCas9-HF1 Up to 90%
Engineering WT 2016
Comparable to Slaymaker et al.,
eSpCas9(1.1) Up to 98%
WT 2016
Comparable to
HypaCas9 Up to 99% Chen et al., 2017
WT
RNA Truncated gRNA  May be slightl
J o J / i ~5-fold Fu et al., 2014
Modification (17nt) reduced
Delivery Method RNP vs. Plasmid = Comparable ~9-fold Kim et al., 2014

Experimental Protocols
Protocol 1: Ribonucleoprotein (RNP) Formulation and
Delivery

This protocol describes the formulation of T.E.R.M. (Cas9) RNP complexes and their delivery
into cultured mammalian cells via electroporation.

o Reagent Preparation:

o Resuspend lyophilized, chemically synthesized gRNA in nuclease-free buffer to a stock
concentration of 100 uM.

o Dilute purified, high-fidelity Cas9 nuclease to a stock concentration of 60 UM in its
recommended storage buffer.

 RNP Complex Formation:

o In a sterile PCR tube, combine 1.5 pl of 100 uM gRNA and 1.0 ul of 60 uM Cas9 nuclease.
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o Gently mix by pipetting and incubate at room temperature for 15 minutes to allow for RNP
complex formation.

e Cell Preparation:

o Harvest cells and resuspend them in a suitable electroporation buffer at a density of 1 x
1076 cells/100 pl.

o Electroporation:
o Mix 10 pl of the RNP complex with 100 pl of the cell suspension.

o Transfer the mixture to an electroporation cuvette and apply the electric pulse using a pre-
optimized electroporation program for your cell type.

o Post-Electroporation Culture:

o Immediately after electroporation, transfer the cells to a pre-warmed culture medium and
incubate under standard conditions.

o Harvest cells for downstream analysis of on- and off-target editing after 48-72 hours.

Protocol 2: Off-Target Analysis using GUIDE-seq

GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing) is a
method for detecting off-target cleavage events in living cells.

e Oligonucleotide Transfection:

o Co-transfect the T.E.R.M. components (e.g., Cas9-expressing plasmid and gRNA) with a
double-stranded oligodeoxynucleotide (dsODN) tag into the target cells.

e Genomic DNA Extraction:
o After 72 hours, harvest the cells and extract genomic DNA.
e Library Preparation:

o Fragment the genomic DNA by sonication.
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o Perform end-repair, A-tailing, and ligation of a Y-adapter for NGS library preparation.

o Use two rounds of PCR to amplify the dsODN-tagged genomic fragments. The first PCR
uses primers specific to the dsODN and the Y-adapter. The second PCR adds the
sequencing adapters and indexes.

e Sequencing and Analysis:
o Seguence the prepared library on an NGS platform.

o Align the sequencing reads to the reference genome to identify the genomic locations of
the integrated dsODN tags, which correspond to the sites of DNA double-strand breaks
induced by the T.E.R.M. nuclease.
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Caption: Mechanism of T.E.R.M. on-target and off-target cleavage.
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Start: High Off-Target Effects Detected

1. gRNA Re-design
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- Test truncated gRNAs
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2. Optimize Delivery
- Titrate nuclease/gRNA concentration
- Use RNP delivery method

l

3. Use High-Fidelity Nuclease
- e.g., SpCas9-HF1, HypaCas9

l

4. Validate Off-Target Sites
- Unbiased (e.g., GUIDE-seq)
- Targeted NGS

Result: Minimized Off-Target Effects
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Caption: Troubleshooting workflow for minimizing T.E.R.M. off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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